An In-depth Technical Guide to the Physicochemical Properties of N-(3-Methyl-2-pyridyl)-N'-phenylthiourea
An In-depth Technical Guide to the Physicochemical Properties of N-(3-Methyl-2-pyridyl)-N'-phenylthiourea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis, and the physical and chemical properties of the heterocyclic compound N-(3-Methyl-2-pyridyl)-N'-phenylthiourea. Thiourea derivatives are a significant class of organic compounds, widely recognized for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.[1][2][3] The unique structural combination of a substituted pyridyl ring and a phenylthiourea moiety in the title compound imparts a range of interesting physicochemical characteristics that are critical for its potential applications.
Molecular Structure and Synthesis
The foundational step in understanding the properties of N-(3-Methyl-2-pyridyl)-N'-phenylthiourea is to examine its molecular architecture and the primary method for its synthesis.
Molecular Structure
The structure of N-(3-Methyl-2-pyridyl)-N'-phenylthiourea is characterized by a central thiourea core (-NH-C(S)-NH-) linking a 3-methyl-2-pyridyl group and a phenyl group. The presence of both aromatic systems, along with the thiocarbonyl group and associated nitrogen atoms, dictates its electronic properties, potential for hydrogen bonding, and overall three-dimensional conformation.
Caption: Retrosynthetic analysis of N-(3-Methyl-2-pyridyl)-N'-phenylthiourea.
The forward synthesis involves the reaction of 2-amino-3-methylpyridine with phenyl isothiocyanate. [4]This reaction is typically carried out in an anhydrous solvent at room temperature.
Caption: General synthetic workflow for N-(3-Methyl-2-pyridyl)-N'-phenylthiourea.
Experimental Protocol: Synthesis of N-(3-Methyl-2-pyridyl)-N'-phenylthiourea
This protocol is a generalized procedure based on established methods for synthesizing N,N'-disubstituted thioureas. [2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-3-methylpyridine (1.0 equivalent) in a suitable anhydrous solvent (e.g., toluene, dichloromethane, or acetonitrile).
-
Reagent Addition: To the stirred solution, add phenyl isothiocyanate (1.0 equivalent) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for a period of 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion of the reaction, the product may precipitate out of the solution. If so, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure N-(3-Methyl-2-pyridyl)-N'-phenylthiourea.
Physical Properties
The physical properties of a compound are crucial for its handling, formulation, and application.
| Property | Expected Value/Observation | Notes |
| Appearance | White to off-white crystalline solid | Based on typical appearance of similar thiourea derivatives. [5] |
| Melting Point | 140 - 160 °C (Estimated) | The melting point of N-phenylthiourea is around 148-150 °C. [6]The substitution on the pyridyl ring will influence this value. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF). Sparingly soluble in alcohols. Insoluble in water. | Thiourea derivatives generally exhibit poor water solubility. [7][8]Solubility in polar aprotic solvents is a common characteristic. |
| Molecular Formula | C₁₃H₁₃N₃S | |
| Molecular Weight | 243.33 g/mol |
Chemical and Spectroscopic Properties
The chemical and spectroscopic properties provide insight into the electronic structure and functional groups present in the molecule, which are essential for its characterization and understanding its reactivity.
Spectroscopic Analysis
Infrared (IR) Spectroscopy: The IR spectrum of N-(3-Methyl-2-pyridyl)-N'-phenylthiourea is expected to show characteristic absorption bands for the N-H, C=S, and aromatic C-H and C=C bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| N-H | 3100 - 3400 | Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aliphatic C-H (methyl) | 2850 - 3000 | Stretching |
| C=S (thiocarbonyl) | 700 - 850 | Stretching |
| C=N (pyridyl) | 1550 - 1650 | Stretching |
| Aromatic C=C | 1400 - 1600 | Stretching |
The N-H stretching vibrations are often broad due to hydrogen bonding. [9][10]The position of the C=S stretching band can be indicative of the electronic environment around the thiourea core. [11] Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules.
¹H NMR Spectroscopy (Expected Chemical Shifts in DMSO-d₆):
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| N-H (thiourea) | 9.0 - 11.0 | Broad singlet |
| Aromatic-H (pyridyl & phenyl) | 7.0 - 8.5 | Multiplets |
| Methyl-H | 2.2 - 2.5 | Singlet |
The downfield chemical shifts of the N-H protons are characteristic of thiourea derivatives and are influenced by hydrogen bonding and the electronic nature of the attached groups. [11] ¹³C NMR Spectroscopy (Expected Chemical Shifts in DMSO-d₆):
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=S (thiocarbonyl) | 175 - 185 |
| Aromatic-C (pyridyl & phenyl) | 110 - 155 |
| Methyl-C | 15 - 25 |
The chemical shift of the thiocarbonyl carbon is a key diagnostic peak in the ¹³C NMR spectrum of thiourea derivatives. [11] UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, would likely exhibit absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic rings and the thiocarbonyl group. [10][12]
| Transition | Expected λmax (nm) | Chromophore |
|---|---|---|
| π → π* | 250 - 280 | Phenyl and Pyridyl rings |
| n → π* | 290 - 340 | C=S (thiocarbonyl) |
Crystal Structure and Supramolecular Chemistry
Potential Applications
Thiourea derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. [1][3][15]The specific combination of the 3-methyl-2-pyridyl and phenyl moieties in N-(3-Methyl-2-pyridyl)-N'-phenylthiourea makes it a candidate for investigation in these areas. The pyridyl nitrogen can act as a coordination site for metal ions, suggesting potential applications in coordination chemistry and catalysis. [16]
Conclusion
N-(3-Methyl-2-pyridyl)-N'-phenylthiourea is a heterocyclic compound with a rich physicochemical profile. Its synthesis is straightforward, and its structure possesses key features that are of interest to researchers in medicinal chemistry and materials science. This guide provides a foundational understanding of its expected properties, which can serve as a basis for further experimental investigation and application development. The detailed spectroscopic and physical data, along with the synthetic protocol, offer a comprehensive starting point for professionals in the field.
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